rac 1,2-Diaminopropane-d6
Overview
Description
rac 1,2-Diaminopropane-d6 is a deuterated form of 1,2-diaminopropane, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and organic synthesis. The molecular formula of this compound is C3H4D6N2, and it has a molecular weight of 80.16 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 1,2-Diaminopropane-d6 typically involves the deuteration of 1,2-diaminopropane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the replacement of hydrogen atoms with deuterium, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure the complete exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions
rac 1,2-Diaminopropane-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
rac 1,2-Diaminopropane-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac 1,2-Diaminopropane-d6 involves its interaction with various molecular targets. In proteomics research, it is used to label proteins, allowing for the study of protein-protein interactions and metabolic pathways. The deuterium atoms in the compound provide a distinct mass difference, enabling precise detection and analysis using mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: The non-deuterated form of rac 1,2-Diaminopropane-d6.
1,3-Diaminopropane: A structural isomer with different chemical properties.
Ethylenediamine: A similar diamine with a shorter carbon chain
Uniqueness
This compound is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise mass spectrometric analysis and enhances the stability of the compound in various chemical reactions.
Biological Activity
rac 1,2-Diaminopropane-d6 (CAS number 1173018-88-6), also known as propane-1,2-diamine-d6, is a deuterated derivative of 1,2-diaminopropane. This isotopically labeled compound has gained attention in biological research due to its unique properties that facilitate various analytical techniques, particularly in proteomics and metabolomics. The presence of deuterium allows for distinct mass differentiation in mass spectrometry, making it a valuable tool for studying biological systems.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 80.16 g/mol. The compound consists of a three-carbon chain with two amine groups (NH2) attached to the central carbon atoms. The "rac" prefix indicates that it is a racemic mixture, containing equal parts of two enantiomers.
Biological Applications
The biological activity of this compound is primarily linked to its use in isotopic labeling studies. Its applications include:
- Proteomics : Used as an internal standard to quantify protein abundance and modifications within cells.
- Metabolomics : Serves as a tracer in metabolic studies to track the fate of metabolites in biological systems.
- Drug Development : Helps in understanding drug metabolism and distribution by providing an isotopic signature that can be monitored using mass spectrometry.
The biological activity of this compound can be understood through its reactivity as a primary amine. It can participate in various chemical reactions typical of amines, such as:
- Formation of Amides : Reacting with carboxylic acids to form amides, which are crucial in drug development.
- Synthesis of Heterocycles : Serving as a building block for more complex organic molecules that exhibit biological activity.
Research Findings
Recent studies have highlighted the utility of this compound in various experimental contexts:
Data Table: Comparison of Biological Activities
Compound Name | Application Area | Key Findings |
---|---|---|
This compound | Proteomics | Enhances detection and quantification via mass spectrometry |
Similar Primary Amines | Enzyme Inhibition | Potential inhibitors for metabolic enzymes |
Deuterated Amines | Metabolomics | Tracers for studying metabolic pathways |
Properties
IUPAC Name |
1,1,2,3,3,3-hexadeuteriopropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i1D3,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJOMMDDJHIJH-LIDOUZCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675820 | |
Record name | (~2~H_6_)Propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-88-6 | |
Record name | (~2~H_6_)Propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173018-88-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.